4-Methyl-1,4'-bipiperidine

Description

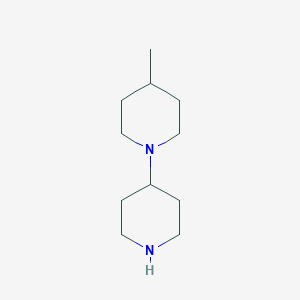

4-Methyl-1,4'-bipiperidine (CAS: 116797-02-5; Molecular Formula: C₁₁H₂₂N₂) is a bicyclic amine consisting of two piperidine rings connected at their 1- and 4'-positions, with a methyl group substituting the 4-position of one ring.

Properties

IUPAC Name |

4-methyl-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXFUSKDKWZTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355282 | |

| Record name | 4-Methyl-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116797-02-5 | |

| Record name | 4-Methyl-1,4′-bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116797-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116797-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathway and Reaction Conditions

The most well-documented synthesis of 4-methyl-1,4'-bipiperidine involves hydrogenation of a benzyloxycarbonyl (Cbz)-protected intermediate. In a representative procedure, N-[(benzyloxy)carbonyl]-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine (Compound S1) is dissolved in ethanol and subjected to hydrogenation using 10% palladium on carbon (Pd/C) as the catalyst. The reaction proceeds at room temperature for two hours under a hydrogen atmosphere, followed by filtration to remove the catalyst and solvent evaporation to isolate the product.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Temperature | Room temperature (25°C) |

| Reaction Time | 2 hours |

| Yield | 64% |

This method achieves a balance between efficiency and practicality, avoiding extreme temperatures or pressures. The use of Pd/C ensures selective removal of the Cbz protecting group without altering the bipiperidine backbone.

Mechanistic Insights

Hydrogenation cleaves the Cbz group via catalytic transfer hydrogenation, reducing the carbamate to a methylene group while retaining the bipiperidine structure. The spirocyclic intermediate stabilizes the transition state, minimizing side reactions such as over-reduction or ring opening.

Alternative Synthetic Routes

Alkylation Strategies

Alkylation of 4-methylpiperidine with a halogenated piperidine derivative (e.g., 1-chloro-4-piperidine) under basic conditions represents another potential pathway. Challenges include controlling regioselectivity and avoiding quaternary ammonium salt formation. No peer-reviewed studies confirm the feasibility of this approach for this compound.

Reaction Optimization and Challenges

Purification and Isolation

Crude products often contain residual catalyst and byproducts. Column chromatography using silica gel with a gradient of ethyl acetate and methanol (20% MeOH in EtOAc) achieves >95% purity. Recrystallization from ethanol/water mixtures offers a scalable alternative for industrial applications.

Analytical Characterization

Structural Confirmation via NMR Spectroscopy

1H NMR (500 MHz, CD3OD)

-

δ 2.49 (t, J = 6.3 Hz, 4H, piperidine CH2)

-

δ 3.83 (t, J = 6.3 Hz, 4H, piperidine CH2N)

-

δ 1.40–1.60 (m, 6H, methyl and bridging CH2)

The absence of aromatic protons (δ 7.27–7.40 in the precursor) confirms successful deprotection.

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 317.2225 (M+H)+

-

Calculated : m/z 317.2229 for C11H22N2

The 0.4 ppm error validates the molecular formula.

Industrial-Scale Considerations

Batch Reactor Design

Large-scale synthesis requires batch reactors with efficient stirring and gas dispersion systems to maintain hydrogen availability. Safety protocols for handling flammable H2 and catalyst disposal are critical.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of 4-Methyl-1,4’-bipiperidine.

Reduction: Reduced piperidine derivatives.

Substitution: Alkyl-substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-1,4’-bipiperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

1,4'-Bipiperidine (Unsubstituted)

- Structure : C₁₀H₂₀N₂; two piperidine rings without substituents .

- Properties : Lower lipophilicity than 4-methyl derivative, impacting membrane permeability.

- Applications : Serves as a scaffold for drug development. For example, it is used in the synthesis of SCH 351125, a CCR5 antagonist, where additional functional groups are introduced to enhance antiviral activity .

1'-Methyl-[1,4'-bipiperidine]-4-carboxylic Acid

- Structure : C₁₂H₂₂N₂O₂; includes a carboxylic acid group at the 4-position and a methyl group at the 1'-position .

- Key Differences: The carboxylic acid moiety introduces polarity, making it suitable for esterification (e.g., in Irinotecan, a chemotherapeutic agent). Unlike 4-Methyl-1,4'-bipiperidine, this derivative participates in hydrogen bonding, influencing its pharmacokinetics .

SCH 351125 (4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide)

- Structure: A this compound derivative with bromophenyl, ethoxyimino, and pyridinyl groups .

- Pharmacological Role: Potent CCR5 antagonist with subnanomolar efficacy against HIV-1. The methyl group at the 4'-position improves metabolic stability and oral bioavailability compared to non-methylated analogs .

- Synthetic Relevance : Demonstrates how functionalization of the bipiperidine core enhances target binding and pharmacokinetic profiles.

Irinotecan Hydrochloride

- Structure : Contains a [1,4'-bipiperidine]-1'-carboxylic acid ester linked to a camptothecin-derived moiety .

- Therapeutic Use : Topoisomerase I inhibitor used in colorectal cancer. The bipiperidine-carboxylic acid ester linkage is critical for solubility and prodrug activation, a feature absent in this compound .

Clocarpramine

- Structure : Features a [1,4-bipiperidine] carboxamide linked to a chloro-dibenzazepine group .

- Function : Neuroleptic agent. The carboxamide and aromatic substituents enable CNS penetration, contrasting with the simpler 4-methyl derivative, which lacks inherent psychoactivity .

Structural and Functional Analysis Table

Research Findings and Trends

- Synthetic Versatility : The bipiperidine core is frequently modified via nucleophilic substitution (e.g., SNAr reactions) or esterification to introduce pharmacologically active groups .

- Pharmacokinetics : Methyl substitution at the 4-position (as in SCH 351125) enhances metabolic stability and oral bioavailability compared to unsubstituted analogs .

- Toxicity : Derivatives like 1-Benzoyl-4,4'-bipiperidine exhibit skin/eye irritation, suggesting substituents influence safety profiles .

Biological Activity

Overview

4-Methyl-1,4'-bipiperidine is an organic compound with the molecular formula . It is a derivative of bipiperidine, characterized by a methyl group at the fourth position of the piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a precursor for bioactive molecules.

The primary target of this compound is liver carboxylesterase 1 (CES1), an enzyme involved in drug metabolism and the detoxification of xenobiotics. The interaction with CES1 suggests that this compound may influence biochemical pathways related to drug metabolism, potentially affecting the pharmacokinetics of various therapeutic agents.

Biochemical Pathways

This compound may exert its effects through several mechanisms:

- Enzyme Interaction : It can bind to CES1, potentially altering its activity and influencing metabolic processes.

- Molecular Binding : The compound may interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

- Metabolite Formation : It can undergo oxidation to form N-oxides or reduction to yield reduced piperidine derivatives, which may have distinct biological properties.

Biological Activity

Research indicates that this compound has potential biological activities that warrant further investigation. Its applications include:

- Antiviral Activity : As a CCR5 antagonist, it can inhibit HIV-1 entry into immune cells by blocking the CCR5 receptor .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects against pathogens like Mycobacterium tuberculosis (MTB) with promising minimum inhibitory concentrations (MICs) .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Biological Activity Data

| Compound | Target | % Inhibition | MIC (µM) |

|---|---|---|---|

| This compound | CCR5 | Not specified | Not specified |

| 4PP-1 (analog) | Mycobacterium tuberculosis | 100% | 6.3 |

| 4PP-2 (analog) | Mycobacterium tuberculosis | Improved activity | 2.0 |

This table summarizes findings from research on analogs of this compound, highlighting their effectiveness against specific biological targets.

Pharmacokinetics

Currently, detailed pharmacokinetic data for this compound is limited. However, its stability at ambient temperatures suggests potential for further development in pharmaceutical applications. Understanding its bioavailability and metabolic pathways will be crucial for assessing its therapeutic viability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1,4'-bipiperidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves coupling piperidine derivatives via alkylation or reductive amination. For example, trifluoroacetic acid (TFA) derivatives are used to stabilize intermediates and improve solubility during bipiperidine formation . Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane vs. methanol), temperature (0–25°C), and stoichiometry of reagents. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity .

Q. How do structural modifications (e.g., trifluoroacetate or hydrochloride salts) influence the physicochemical properties of this compound?

- Methodology : Salt formation (e.g., trifluoroacetate or hydrochloride) enhances aqueous solubility and stability. For instance, the trifluoroacetate group in 4-methyl-[1,4']bipiperidinyltrifluoroacetate increases polarity, confirmed by logP calculations and HPLC retention times . Comparative studies using differential scanning calorimetry (DSC) and X-ray crystallography reveal differences in melting points and crystallinity .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound derivatives?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography (GC) paired with mass spectrometry (GC-MS) .

- Structural confirmation : 1H/13C NMR for verifying substitution patterns and NOESY for stereochemical analysis. For example, bipiperidine ring protons exhibit distinct coupling constants (J = 3–5 Hz) in 1H NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for targeting GPCRs (e.g., CCR5)?

- Methodology :

- SAR framework : Replace the methyl group with bulkier substituents (e.g., fluorophenyl) to evaluate steric effects on receptor binding. SCH 351125, a CCR5 antagonist, demonstrates subnanomolar potency (Ki = 2 nM) via bipiperidine backbone rigidity and fluorophenyl interactions .

- Assays : Radioligand binding assays (e.g., [<sup>3</sup>H]-RANTES displacement) and cellular HIV entry inhibition assays using pseudotyped viruses .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodology :

- Data normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC50 values for enzyme inhibition may arise from differences in ATP concentrations .

- Meta-analysis : Cross-reference crystallographic data (PDB entries) with computational docking studies to validate binding modes .

Q. How do metabolic stability and pharmacokinetic (PK) properties of this compound derivatives impact in vivo efficacy?

- Methodology :

- Metabolic profiling : Use liver microsomes (human/rodent) to assess CYP450-mediated oxidation. For instance, N-methyl groups on bipiperidine reduce metabolic clearance compared to unsubstituted analogs .

- PK studies : Oral bioavailability in preclinical models (e.g., rats) is optimized by formulating hydrochloride salts, achieving >50% absorption in SCH 351125 .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.